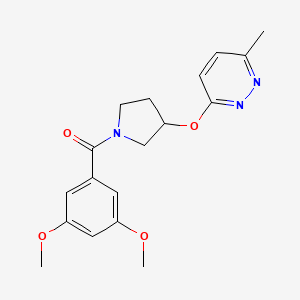

(3,5-Dimethoxyphenyl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone

Beschreibung

The compound (3,5-Dimethoxyphenyl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone features a methanone core bridged between two distinct aromatic systems: a 3,5-dimethoxyphenyl group and a pyrrolidinyl ether linked to a 6-methylpyridazine ring. The 3,5-dimethoxyphenyl moiety contributes polarity and hydrogen-bonding capacity, while the pyrrolidinyl-pyridazine system may enhance lipophilicity and influence receptor-binding interactions.

Eigenschaften

IUPAC Name |

(3,5-dimethoxyphenyl)-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4/c1-12-4-5-17(20-19-12)25-14-6-7-21(11-14)18(22)13-8-15(23-2)10-16(9-13)24-3/h4-5,8-10,14H,6-7,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONFLAWZYBGXEOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC(=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dimethoxyphenyl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone generally follows a multi-step synthetic process:

Step 1: : Formation of the 3,5-Dimethoxyphenyl Intermediate : This can be achieved through electrophilic aromatic substitution reactions, often involving methoxybenzene derivatives.

Step 2: : Preparation of the Pyridazine Moiety : The 6-methylpyridazine structure is synthesized separately, typically through cyclization reactions involving hydrazine derivatives.

Step 3: : Coupling of the Pyrrolidine Ring : This ring is synthesized and then attached to the phenyl intermediate via nucleophilic substitution or related coupling reactions.

Step 4: : Final Assembly : The assembled fragments are joined under specific conditions, often requiring the use of strong bases, catalysts, or high temperatures to ensure the formation of the desired methanone linkage.

Industrial Production Methods: On an industrial scale, the synthesis of (3,5-Dimethoxyphenyl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is optimized for yield and purity. Large-scale methods may involve:

Continuous flow reactors to ensure consistent reaction conditions.

High-pressure or microwave-assisted synthesis to accelerate reaction times.

The use of specialized catalysts to improve selectivity and efficiency.

Analyse Chemischer Reaktionen

Oxidation: : The compound may undergo oxidation at various positions depending on the oxidizing agent used.

Reduction: : Selective reduction can target specific functional groups like the methanone.

Substitution: : Electrophilic or nucleophilic substitution can modify the phenyl, pyridazine, or pyrrolidine rings.

Oxidation: : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: : Hydrogenation using catalysts like palladium on carbon (Pd/C) under high pressure.

Substitution: : Using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) for deprotonation.

Oxidative and reductive products.

Substituted derivatives with altered functional groups, potentially leading to new compounds with unique properties.

Wissenschaftliche Forschungsanwendungen

Used as a building block for synthesizing more complex molecules.

Studied for its reactivity and as a model compound in mechanistic organic chemistry.

Investigated for potential therapeutic properties.

Can act as a ligand in biochemical assays, targeting specific enzymes or receptors.

Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The exact mechanism of action for (3,5-Dimethoxyphenyl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone depends on its application. Common mechanisms include:

Biochemical Pathways: : Interaction with enzymes or receptors, influencing biochemical pathways.

Molecular Targets: : Specific binding to proteins or nucleic acids, altering their function or stability.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities with related methanone derivatives:

Biologische Aktivität

(3,5-Dimethoxyphenyl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is a synthetic compound that exhibits potential biological activities due to its unique chemical structure. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Structural Features:

- Dimethoxyphenyl Group: Enhances lipophilicity and biological activity.

- Pyrrolidine Ring: Known for its role in various pharmacological activities.

- Pyridazine Moiety: Imparts specific receptor interactions.

The biological activity of (3,5-Dimethoxyphenyl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is primarily attributed to its interactions with various biological targets:

-

Enzyme Inhibition:

- The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions.

-

Receptor Modulation:

- It has been shown to act on neurotransmitter receptors, which could influence neurological pathways and provide therapeutic effects in neurodegenerative diseases.

-

Antimicrobial Activity:

- Preliminary studies suggest that this compound exhibits antimicrobial properties against certain pathogens, indicating potential use in treating infections.

Biological Activity Data

Case Study 1: Neuroprotective Effects

A study conducted on neuronal cell cultures demonstrated that (3,5-Dimethoxyphenyl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone significantly reduced cell death induced by oxidative stress. The mechanism was linked to the modulation of oxidative stress markers, suggesting its potential use in neurodegenerative diseases such as Alzheimer's.

Case Study 2: Antimicrobial Efficacy

In a comparative study against common pathogens, the compound showed promising results in inhibiting the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be within a therapeutically relevant range, supporting further exploration for clinical applications in infectious diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.